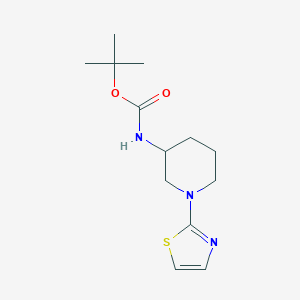

Tert-butyl (1-(thiazol-2-yl)piperidin-3-yl)carbamate

Description

tert-Butyl (1-(thiazol-2-yl)piperidin-3-yl)carbamate is a heterocyclic organic compound featuring a piperidine core substituted with a thiazole ring at the 1-position and a tert-butyl carbamate group at the 3-position. This structure confers unique physicochemical and biological properties, making it a valuable intermediate in medicinal chemistry, particularly for targeting enzymes like methionine aminopeptidases (e.g., MAP11 and MAP2) . Its synthesis typically involves multi-step reactions, including coupling and protection/deprotection strategies, as seen in analogous compounds .

Properties

IUPAC Name |

tert-butyl N-[1-(1,3-thiazol-2-yl)piperidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2S/c1-13(2,3)18-12(17)15-10-5-4-7-16(9-10)11-14-6-8-19-11/h6,8,10H,4-5,7,9H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPVXYXROYMGMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(thiazol-2-yl)piperidin-3-yl)carbamate typically involves the reaction of 2-bromothiazole with piperidin-4-yl-carbamic acid-tert-butyl ester in the presence of potassium carbonate as a base. The reaction is carried out in dimethylformamide (DMF) at elevated temperatures (around 120°C) for several hours. The product is then purified using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Reaction Conditions and Optimization

-

Temperature : Elevated temperatures (~120°C) are used during core formation.

-

Base selection : Potassium carbonate is frequently employed to facilitate coupling reactions .

-

Purification efficiency : Chromatographic methods achieve high purity, though yields vary (e.g., 32.9% in a related synthesis ).

Comparison of Reaction Conditions

| Parameter | Typical Values | Source |

|---|---|---|

| Temperature | 50–120°C | |

| Solvent | DMF, acetone | |

| Base | K₂CO₃ |

Chemical Reactivity and Derivatization

The compound’s reactivity stems from its heterocyclic structure:

-

Thiazole ring : Engages in hydrogen bonding and π-stacking, enhancing biological interactions.

-

Piperidine moiety : Contributes to conformational flexibility and potential for further derivatization (e.g., substitution or alkylation) .

-

Carbamate group : Stable under mild conditions but susceptible to cleavage under acidic/basic environments.

Reactivity Profile

| Functional Group | Typical Reactions | Applications |

|---|---|---|

| Thiazole | π-Stacking, H-bonding | Enzyme inhibition |

| Piperidine | Alkylation, substitution | Pharmacological targeting |

| Carbamate | Hydrolysis | Deprotection in drug design |

Structural Variants and Analogues

Related compounds include:

-

Tert-butyl ((1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)methyl)carbamate : Differing substituent positions alter bioactivity.

-

Tert-butyl 4-(thiazol-2-yl)piperidine-1-carboxylate : Carboxylate analog with similar synthetic steps.

Key Differences Table

Scientific Research Applications

Tert-butyl (1-(thiazol-2-yl)piperidin-3-yl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (1-(thiazol-2-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Analogs

tert-Butyl (1-(thiazol-2-yl)piperidin-3-yl)carbamate (Target Compound):

- MAP2) . Collision Cross-Section (CCS): Predicted CCS values (163.1–170.0 Ų for adducts) suggest distinct conformational profiles compared to piperidine analogs .

| Parameter | Target Compound (Piperidine) | Pyrrolidine Analog () |

|---|---|---|

| Ring Size | 6-membered | 5-membered |

| Predicted CCS ([M+H]+) | N/A | 163.1 Ų |

| Metabolic Stability | Moderate | Higher (rigid structure) |

Substituent Modifications

Alkyl and Aromatic Substituents

- Synthetic Yield: Comparable to target compound (50–63% in analogous routes) .

- Storage Stability: Requires sealed, dry conditions (2–8°C), indicating hygroscopicity .

Fluorinated Derivatives

- Example 75 (): Fluorophenyl and chromen-4-one moieties: Increase aromatic surface area, boosting affinity for kinases (e.g., EGFR) . Melting Point: 163–166°C, higher than non-fluorinated analogs, suggesting improved crystallinity .

| Parameter | Target Compound | 5-Methylpiperidine () | Fluorinated Analog () |

|---|---|---|---|

| Key Substituent | Thiazole | Methyl | Fluorophenyl/Chromenone |

| Melting Point | N/A | N/A | 163–166°C |

| Synthetic Yield | ~50–63% | ~50% | 63% |

Biological Activity

Tert-butyl (1-(thiazol-2-yl)piperidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Name: this compound

- CAS Number: 1289385-56-3

- Molecular Formula: C16H27N3O2S

- Molecular Weight: 325.47 g/mol

The compound exhibits activity as a muscarinic receptor agonist, particularly targeting the M1 subtype. Muscarinic receptors are G protein-coupled receptors that play a critical role in various physiological processes, including cognition and memory. The agonistic action at M1 receptors suggests potential therapeutic applications in cognitive disorders such as Alzheimer's disease.

1. Receptor Binding Affinity

Research indicates that this compound has shown promising binding affinity for muscarinic receptors. In vitro studies have demonstrated that it can selectively activate M1 receptors while exhibiting lower activity at M2 and M4 subtypes, which is critical for minimizing side effects associated with non-selective receptor activation .

2. Neuroprotective Effects

In preclinical models, this compound has been evaluated for its neuroprotective properties. It has been shown to enhance acetylcholine release in neuronal cultures, which is beneficial for cognitive function. Additionally, it may exert antioxidant effects that protect neurons from oxidative stress, a common pathway involved in neurodegenerative diseases .

3. Case Studies and Research Findings

A notable study investigated the effects of similar compounds on cognitive performance in rodent models. The findings indicated that compounds with structural similarities to this compound improved memory retention and learning capabilities, correlating with increased M1 receptor activation and enhanced cholinergic signaling .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-butyl (1-(thiazol-2-yl)piperidin-3-yl)carbamate?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate derivatives are often synthesized via Buchwald-Hartwig amination or SNAr reactions. details a related synthesis using potassium carbonate in DMF at 100°C for 24 hours, yielding >99% product. Key parameters include solvent choice (polar aprotic solvents like DMF or THF), base selection (e.g., K₂CO₃ or TEA), and temperature control (80–100°C). Purification via flash chromatography (ethyl acetate/hexane gradients) is standard .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use orthogonal analytical techniques:

- HPLC : Assess purity (>95% as per and ).

- NMR : Confirm regiochemistry and detect impurities. provides a template for interpreting ¹H/¹³C NMR shifts (e.g., tert-butyl group at δ 1.39 ppm in CDCl₃).

- Mass Spectrometry : ESI-MS ([M+H]+) should match theoretical molecular weight (e.g., 380.1 in ).

- Chiral HPLC : If stereochemistry is relevant (e.g., ’s R/S isomers), use chiral columns to resolve enantiomers .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : Stability depends on functional groups. The tert-butyl carbamate moiety is generally stable at −20°C under inert atmospheres (). However, the thiazole ring may degrade under prolonged light exposure. Perform accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via TLC/HPLC. Store in amber vials with desiccants .

Advanced Research Questions

Q. How does the thiazole ring influence the compound’s reactivity in downstream functionalization?

- Methodological Answer : The thiazole’s electron-deficient nature (due to the N=S group) facilitates electrophilic substitutions at the 5-position. highlights similar reactivity in triazole-thiazole hybrids. To modify the piperidine-carbamate core, protect the thiazole with Boc groups () or use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids). Monitor regioselectivity via LC-MS and DFT calculations .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer : Discrepancies may arise from stereochemical variations ( ), impurity profiles ( ), or assay conditions. For example:

- Impurity Analysis : Use preparative HPLC to isolate and test individual impurities (e.g., ’s Trelagliptin impurities).

- Stereochemical Controls : Synthesize and compare R/S isomers ( ).

- Assay Validation : Replicate studies under standardized conditions (e.g., pH, temperature, cell lines). Cross-reference with computational docking (AutoDock Vina) to predict binding affinities .

Q. How can the compound’s in vivo metabolic stability be predicted using in vitro models?

- Methodological Answer :

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS ( ’s protocol).

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme interactions.

- Computational Tools : Apply QSAR models (e.g., SwissADME) to predict metabolic soft spots, such as tert-butyl cleavage or thiazole oxidation .

Q. What crystallographic data are available for analogous tert-butyl carbamates, and how can they guide polymorph screening?

- Methodological Answer : and report crystal structures of tert-butyl carbamates with piperidine/heterocyclic motifs. Use Mercury software to analyze hydrogen-bonding patterns (e.g., N–H···O=C interactions). For polymorph screening, employ solvent-mediated crystallization (10 solvents, 3 cooling rates) and characterize via PXRD/DSC. Compare with CSD (Cambridge Structural Database) entries .

Q. How do steric effects from the tert-butyl group impact binding to biological targets?

- Methodological Answer : The tert-butyl group enhances metabolic stability but may sterically hinder target engagement. ’s compound 61a shows reduced activity when bulky substituents block the active site. To optimize, synthesize analogs with smaller groups (e.g., cyclopropyl in ) and compare IC₅₀ values. Molecular dynamics simulations (e.g., GROMACS) can quantify steric clashes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.